molecular formula C23H19N3O3S2 B6494841 N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 941924-74-9

N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No. B6494841
CAS RN: 941924-74-9
M. Wt: 449.5 g/mol
InChI Key: JCDHJRCXSBUSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (BTQS) is a small organic molecule of great importance in medicinal chemistry. It is an active pharmaceutical ingredient (API) used in the synthesis of a variety of drugs, including antibiotics, antifungal agents, and anti-inflammatory drugs. BTQS is a stable and non-toxic compound, making it an ideal candidate for use in a variety of drug delivery systems. The molecule has also been used for the synthesis of a variety of other compounds, such as dyes, catalysts, and antioxidants.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied extensively for its potential medicinal applications. It has been used as a model compound in the development of new drugs, as well as for the synthesis of a variety of other compounds. It has been used in the synthesis of antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been studied for its potential use in the treatment of cancer, cardiovascular disease, and other diseases.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 has been associated with a variety of anti-inflammatory effects. Additionally, this compound has been shown to inhibit the activity of several other enzymes, including those involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it is a readily available compound, making it ideal for use in a variety of experiments. The main limitation of using this compound in laboratory experiments is its lack of selectivity. It has been shown to inhibit the activity of several enzymes, making it difficult to study the effects of a single enzyme.

Future Directions

For research on N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide include further study of its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine its potential as an inhibitor of other enzymes and its potential use in the development of new drugs. Additionally, further research is needed to determine its potential as an antioxidant and its potential use in the treatment of various diseases. Finally, further research is needed to determine its potential as a delivery system for other drugs and its potential use in the development of new drug delivery systems.

Synthesis Methods

N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is synthesized using a two-step process. In the first step, the benzothiazole ring is synthesized from the reaction of 4-chlorobenzotrifluoride and 2-mercaptobenzothiazole. In the second step, the 4-tetrahydroquinoline-1-sulfonyl group is attached to the benzothiazole ring through a condensation reaction with 1,2,3,4-tetrahydroquinoline-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide. The resulting product is a white, crystalline solid.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c27-23(25-18-9-12-22-20(14-18)24-15-30-22)17-7-10-19(11-8-17)31(28,29)26-13-3-5-16-4-1-2-6-21(16)26/h1-2,4,6-12,14-15H,3,5,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHJRCXSBUSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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